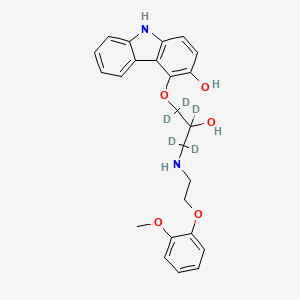
3-Hydroxy Carvedilol-d5
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Hydroxy Carvedilol-d5 is a deuterated form of 3-Hydroxy Carvedilol, which is a metabolite of Carvedilol. Carvedilol is a non-selective beta-adrenergic antagonist used primarily for treating heart failure and hypertension. The deuterated form, this compound, is often used in scientific research due to its stability and unique properties .
准备方法
The synthesis of 3-Hydroxy Carvedilol-d5 involves several steps:
Starting Material: The synthesis begins with 4-hydroxy carbazole.
Epichlorohydrin Reaction: 4-hydroxy carbazole is reacted with epichlorohydrin in the presence of a base such as sodium hydroxide in dimethyl sulfoxide (DMSO) at a temperature of 10-15°C.
Amination: The intermediate is then reacted with 2-(2-methoxyphenoxy)ethanamine to form Carvedilol.
Deuteration: The final step involves replacing the hydrogen atoms at the 3-OH position with deuterium to obtain this compound.
Industrial production methods typically follow similar synthetic routes but are optimized for higher yields and purity through the use of advanced techniques and equipment.
化学反应分析
3-Hydroxy Carvedilol-d5 undergoes various chemical reactions:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it back to its parent compound, Carvedilol.
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
3-Hydroxy Carvedilol-d5 is widely used in scientific research:
作用机制
The mechanism of action of 3-Hydroxy Carvedilol-d5 is similar to that of Carvedilol. It acts as a beta-adrenergic antagonist, inhibiting the action of catecholamines like adrenaline and noradrenaline on beta-adrenergic receptors. This leads to a decrease in heart rate and blood pressure . Additionally, it has antioxidant properties that protect against oxidative stress .
相似化合物的比较
3-Hydroxy Carvedilol-d5 is unique due to its deuterated nature, which provides greater stability and allows for more precise analytical measurements. Similar compounds include:
Carvedilol: The parent compound, used for treating heart failure and hypertension.
O-desmethyl Carvedilol: Another metabolite of Carvedilol with similar pharmacological properties.
4-Hydroxyphenyl Carvedilol: A metabolite with distinct biological activities.
These compounds share similar structures and pharmacological effects but differ in their metabolic pathways and specific interactions within the body.
属性
分子式 |
C24H26N2O5 |
|---|---|
分子量 |
427.5 g/mol |
IUPAC 名称 |
4-[1,1,2,3,3-pentadeuterio-2-hydroxy-3-[2-(2-methoxyphenoxy)ethylamino]propoxy]-9H-carbazol-3-ol |
InChI |
InChI=1S/C24H26N2O5/c1-29-21-8-4-5-9-22(21)30-13-12-25-14-16(27)15-31-24-20(28)11-10-19-23(24)17-6-2-3-7-18(17)26-19/h2-11,16,25-28H,12-15H2,1H3/i14D2,15D2,16D |
InChI 键 |
RWDSIYCVHJZURY-SUTULTBBSA-N |
手性 SMILES |
[2H]C([2H])(C([2H])(C([2H])([2H])OC1=C(C=CC2=C1C3=CC=CC=C3N2)O)O)NCCOC4=CC=CC=C4OC |
规范 SMILES |
COC1=CC=CC=C1OCCNCC(COC2=C(C=CC3=C2C4=CC=CC=C4N3)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


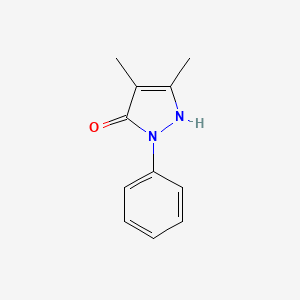
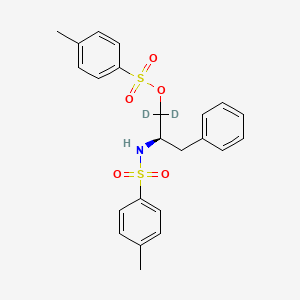


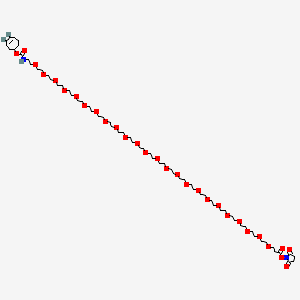
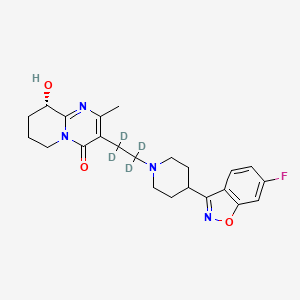

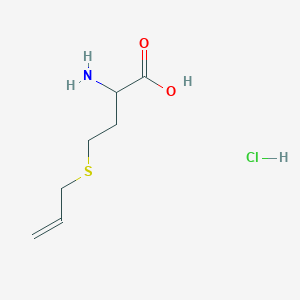
![3-(furan-3-yl)-N-[[4-(hydroxycarbamoyl)phenyl]methyl]-5-(4-hydroxyphenyl)-1H-pyrrole-2-carboxamide](/img/structure/B12432114.png)
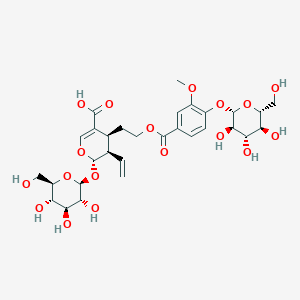
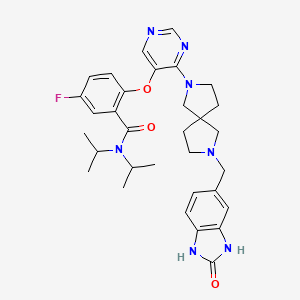
![(1S,9S,14S)-14-(hydroxymethyl)-5,5,9-trimethyltetracyclo[11.2.1.01,10.04,9]hexadecane-6,14-diol](/img/structure/B12432127.png)
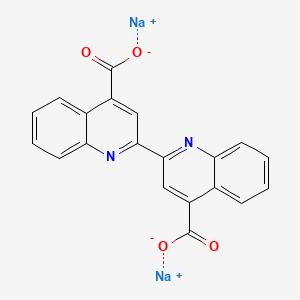
![tert-Butyl (3R)-4-[6-[(5-chloro-2-methoxy-3-pyridyl)amino]-3-pyridyl]-3-methyl-piperazine-1-carboxylate](/img/new.no-structure.jpg)
